Benzyl 4-nitrobenzoate
Overview
Description
Narasin is a polyether ionophore produced by the fermentation of the bacterium Streptomyces aureofaciens . It is primarily used as a coccidiostat and antibacterial agent in veterinary medicine . Narasin is known for its ability to disrupt ion transfer across cell membranes, which makes it effective against gram-positive bacteria and certain parasites .
Mechanism of Action
Target of Action
Benzyl 4-nitrobenzoate is a chemical compound with the linear formula C14H11NO4 Similar compounds, such as benzyl benzoate, have been shown to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
It is known that nitrobenzoates can undergo various reactions, including reduction and esterification . In the case of benzyl benzoate, it is lethal to parasites such as mites and lice .
Biochemical Pathways
Related compounds such as 2- and 4-nitrobenzoates are known to be metabolized via specific degradation pathways . For instance, 4-nitrobenzoate is converted to protocatechuate, which is then further metabolized .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often via reduction), and then excreted .
Result of Action
Similar compounds have been shown to have toxic effects on certain organisms, such as parasites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
They can undergo reduction reactions, where the nitro group is converted to an amino group
Cellular Effects
Related compounds such as 4-nitrobenzoate have been shown to inhibit coenzyme Q biosynthesis in mammalian cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of Benzyl 4-nitrobenzoate is not well-understood. It is known that nitrobenzoates can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions
Metabolic Pathways
Related compounds such as nitrobenzoates are known to be metabolized through reductive pathways .
Preparation Methods
Narasin is synthesized through the fermentation of Streptomyces aureofaciens . The process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound. The fermentation broth is filtered to remove mycelium, and the filtrate is subjected to solvent extraction using ethyl acetate or chloroform . The crude extract is then purified using chromatographic techniques to obtain pure narasin .
Chemical Reactions Analysis
Narasin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of narasin can lead to the formation of narasinic acid .
Scientific Research Applications
Narasin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study ionophore activity and membrane transport mechanisms . In biology, narasin is used to investigate the effects of ionophores on cellular processes and microbial populations . In medicine, narasin has been explored for its potential use in treating drug-resistant bacterial infections and as a component in nanotechnology-based drug delivery systems . In the industry, narasin is used as a feed additive to improve growth performance and feed efficiency in livestock .
Comparison with Similar Compounds
Narasin is similar to other polyether ionophores such as monensin, salinomycin, and lasalocid . narasin has a unique structure with an additional methyl group, which enhances its antibacterial and anticoccidial properties . Compared to monensin and salinomycin, narasin has been found to be more effective against certain strains of bacteria and parasites . The similar compounds include:
- Monensin
- Salinomycin
- Lasalocid
Narasin’s unique structure and enhanced efficacy make it a valuable compound in veterinary medicine and scientific research .
Properties
IUPAC Name |
benzyl 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQFGJYVKKCUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163820 | |
Record name | Benzyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14786-27-7 | |
Record name | Phenylmethyl 4-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14786-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014786277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 4-nitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of benzyl 4-nitrobenzoate and how do they influence its crystal structure?
A1: this compound (C14H11NO4) forms chains linked by two distinct C-H...O hydrogen bonds. [] These bonds create two types of R(2)2 (10) rings within the chains. While the provided research doesn't delve into the exact impact on the crystal structure, it highlights the role of hydrogen bonding in organizing the molecules within the crystal lattice. Further research could explore if these interactions contribute to specific material properties.
Q2: Has the "fully catalytic Mitsunobu reaction" truly been achieved with this compound?
A2: Research suggests that the "fully catalytic Mitsunobu reaction" utilizing this compound might not be a true Mitsunobu reaction. [] While this compound is produced under "fully catalytic" conditions with catalytic phosphine and azo reagents, the reaction proceeds similarly even without the hydrazine catalyst. Furthermore, attempts to apply this "fully catalytic" method to the esterification of (-)-ethyl lactate with 4-nitrobenzoic acid resulted in low yields and predominant retention of configuration, suggesting limitations in the system's catalytic efficiency and stereoselectivity.
Q3: How does the structure of benzyl 4-chloro-3-nitrobenzoate compare to that of this compound, and what impact does this difference have on their respective crystal structures?
A3: While both compounds exhibit C-H...O hydrogen bonding, they differ in the arrangement of these bonds and their resulting crystal structures. [] Benzyl 4-chloro-3-nitrobenzoate (C14H10ClNO4) forms a more complex three-dimensional framework. Three independent C-H...O hydrogen bonds link the molecules into chains of edge-fused R(4)4 (26) and R(4)4 (34) rings. These chains then connect through aromatic pi-pi stacking interactions to create a three-dimensional network. This is distinct from the simpler chain structure observed in this compound, highlighting how subtle structural modifications can lead to significant differences in crystal packing and potentially influence material properties.
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